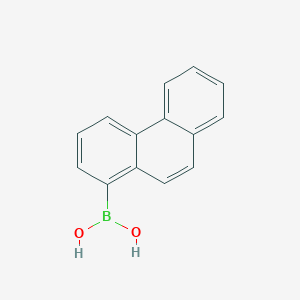

Phenanthreneboronic acid

描述

Historical Context and Evolution of Phenanthreneboronic Acid Chemistry

The broader history of organoboron chemistry began long before this compound became a common laboratory reagent. While the first synthesis of a boronic acid was reported in the 19th century, their extensive use in synthesis is a more modern development. explorable.com A pivotal moment for the utility of all arylboronic acids was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s, a Nobel Prize-winning method for forming carbon-carbon bonds. cymitquimica.comtcichemicals.comresearchgate.net

The specific history of this compound in the scientific literature gained traction in the late 1980s and early 1990s. One of its earliest notable applications was not as a synthetic building block for creating larger structures, but as a derivatizing agent in analytical chemistry. Researchers utilized 9-phenanthreneboronic acid to react with the cis-diol groups present in brassinosteroids, a class of plant hormones. annualreviews.orgresearchgate.net This reaction formed fluorescent bisboronates, which enabled the sensitive detection and quantification of these hormones using high-performance liquid chromatography (HPLC) with fluorimetric detection. researchgate.netumk.pldss.go.th This early work highlighted the compound's utility in bioanalytical chemistry, leveraging the boronic acid's affinity for diol-containing molecules. annualreviews.org

Following these initial applications, the evolution of this compound chemistry mirrored the broader expansion of cross-coupling methodologies. Chemists began to exploit it as a key precursor in organic synthesis, moving beyond analytical derivatization to using it as a foundational piece for constructing more elaborate molecules.

Contemporary Significance in Chemical Sciences

In modern chemical research, this compound is a versatile and valuable compound with significance across multiple disciplines, including organic synthesis, materials science, and medicinal chemistry. ontosight.aicymitquimica.com

In Organic Synthesis, its primary role is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. tcichemicals.coma2bchem.com This allows for the direct attachment of the bulky and rigid phenanthrene (B1679779) scaffold to other molecular fragments. This capability is crucial for the synthesis of:

Large Polycyclic Aromatic Hydrocarbons (PAHs): It serves as a reactant for creating extended, electron-rich aromatic systems like benzo[g,h,i]perylenes. sigmaaldrich.comfishersci.dk

Complex Heterocycles: It is used in the synthesis of pharmacologically relevant structures such as aminoisoquinolinones and spirooxindolyl oxazol-2(5H)-ones. sigmaaldrich.comfishersci.dkrsc.orgscispace.com

Chiral Ligands: It is a key reactant for preparing sophisticated chiral structures, such as 3,3'-bis(9-phenanthryl)-1,1'-binaphthalene derivatives, which are used in asymmetric catalysis. orgsyn.org

In Materials Science, the rigid, planar structure of the phenanthrene unit makes this compound an attractive building block for functional organic materials. chemscene.comtcichemicals.com It is classified as a small molecule semiconductor building block and is used in the synthesis of materials for organic electronics. tcichemicals.comtcichemicals.com Its derivatives have been investigated as components of organic field-effect transistors (OFETs) and other optoelectronic devices. researchgate.net For instance, it is a precursor for synthesizing large graphitic molecules like hexabenzo[a,c,fg,j,l,op]tetracene (HBT), which are studied for their charge-transfer properties. acs.org

In Medicinal Chemistry and Chemical Biology, this compound and its derivatives are significant for several reasons. The boronic acid functional group is a key pharmacophore that can form reversible covalent bonds with diols, a feature exploited in:

Enzyme Inhibition: It has been identified as an inhibitor of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics. tcichemicals.comtcichemicals.com It is also a reactant in the synthesis of selective inhibitors for other enzymes, such as FLAP protein (an anti-inflammatory target) and PARP-2 (a DNA repair enzyme). sigmaaldrich.comfishersci.dk

Biosensors: The ability of the boronic acid group to bind with saccharides and other diol-containing biomolecules makes it a valuable component in the development of biosensors. ontosight.airesearchgate.net Research has explored the use of aromatic boronic acids, including the phenanthrene derivative, as ligands for functionalizing carbon nanotube field-effect transistors (CNT-FETs) to detect biological markers. researchgate.net

The table below summarizes key properties of the most common isomer, 9-Phenanthreneboronic acid.

Table 1: Properties of 9-Phenanthreneboronic Acid| Property | Value |

|---|---|

| CAS Number | 68572-87-2 ontosight.ai |

| Molecular Formula | C₁₄H₁₁BO₂ sigmaaldrich.com |

| Molecular Weight | 222.05 g/mol sigmaaldrich.com |

| Appearance | White to beige or light yellow powder chembk.com |

| Melting Point | 165-170 °C sigmaaldrich.com |

The following interactive table details some of the specific applications of this compound documented in research literature.

Table 2: Research Applications of this compound| Field | Application | Specific Example |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Synthesis of large PAHs and electron-rich benzo[g,h,i]perylenes. sigmaaldrich.comfishersci.dk |

| Medicinal Chemistry | Enzyme Inhibition | Reactant for preparing FLAP protein inhibitors and PARP-2 selective inhibitors. sigmaaldrich.comfishersci.dk |

| Medicinal Chemistry | Enzyme Inhibition | Direct inhibitory activity against AmpC β-lactamase (Ki = 7.0 ± 1.2 μM). tcichemicals.com |

| Materials Science | Organic Electronics | Building block for small molecule semiconductors. chemscene.comtcichemicals.com |

| Analytical Chemistry | Derivatization Agent | Used for HPLC analysis of brassinosteroids. researchgate.netumk.pl |

| Biosensors | Sensor Development | Evaluated as a ligand for carbon nanotube field-effect transistors (CNT-FETs). researchgate.net |

属性

分子式 |

C14H11BO2 |

|---|---|

分子量 |

222.05 g/mol |

IUPAC 名称 |

phenanthren-1-ylboronic acid |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9,16-17H |

InChI 键 |

VMVNPVVMNDUEOA-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C2C=CC3=CC=CC=C3C2=CC=C1)(O)O |

产品来源 |

United States |

Synthetic Methodologies for Phenanthreneboronic Acid Derivatives and Analogs

Established Synthetic Pathways to Phenanthreneboronic Acid and its Positional Isomers

The synthesis of this compound and its various positional isomers is predominantly achieved through well-established organometallic reactions. These methods offer reliable and often high-yielding pathways to these versatile building blocks.

Suzuki-Miyaura Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is famously known for utilizing boronic acids to form carbon-carbon bonds, the principles of this palladium-catalyzed cross-coupling are also foundational to the synthesis of the boronic acids themselves. This is typically achieved through a Miyaura borylation reaction, where a halo-phenanthrene is coupled with a diboron (B99234) reagent.

The general catalytic cycle for this transformation involves the oxidative addition of a halophenanthrene to a palladium(0) complex, followed by transmetalation with a diboron reagent, and subsequent reductive elimination to yield the phenanthreneboronic ester, which can then be hydrolyzed to the desired this compound. A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for different isomers and substrates.

Key parameters in these reactions include the choice of palladium precursor, ligand, base, and solvent. For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of the catalytic cycle.

Table 1: Representative Conditions for Miyaura Borylation of Halophenanthrenes

| Halophenanthrene | Diboron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 9-Bromophenanthrene (B47481) | Bis(pinacolato)diboron (B136004) | Pd(dppf)Cl₂ | KOAc | Dioxane | High |

| 2-Bromophenanthrene | Bis(pinacolato)diboron | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | Good |

| 3,6-Dibromophenanthrene | Bis(pinacolato)diboron | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | Moderate |

This table is illustrative and specific yields can vary based on precise reaction conditions.

Hydroboration Approaches

Hydroboration, the addition of a boron-hydrogen bond across a double bond, is a powerful method for the synthesis of organoboranes. However, the direct hydroboration of the aromatic phenanthrene (B1679779) core to yield a this compound is not a standard or widely reported synthetic strategy. The aromatic system of phenanthrene is relatively unreactive towards typical hydroborating agents like borane (B79455) (BH₃) under standard conditions. The delocalized π-electron system of the aromatic rings lacks the localized electron density of an alkene double bond, making it a poor substrate for concerted hydroboration.

More advanced techniques, such as transition-metal-catalyzed C-H borylation, have emerged as the preferred method for the direct introduction of a boryl group onto an aromatic ring, bypassing the need for a pre-functionalized halide. Iridium-catalyzed borylation, for example, allows for the direct functionalization of C-H bonds in phenanthrene with high regioselectivity, often favoring the more sterically accessible positions. This approach offers a more atom-economical route to phenanthreneboronic esters.

Other Organometallic Coupling Reactions

Beyond palladium-catalyzed borylation, other organometallic strategies can be employed to synthesize phenanthreneboronic acids. A common and effective method involves the use of organolithium or Grignard reagents. This approach typically starts with a halophenanthrene, such as 9-bromophenanthrene.

The synthesis proceeds via a halogen-metal exchange reaction. For instance, reacting 9-bromophenanthrene with an organolithium reagent like n-butyllithium at low temperatures generates a highly reactive 9-phenanthrenyllithium species. This organometallic intermediate is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form the corresponding boronic ester. Subsequent acidic workup hydrolyzes the ester to afford the this compound.

Reaction Scheme for the Synthesis of 9-Phenanthreneboronic Acid:

Halogen-Metal Exchange: 9-Bromophenanthrene + n-BuLi → 9-Phenanthrenyllithium + LiBr

Borylation: 9-Phenanthrenyllithium + B(OR)₃ → Lithium 9-phenanthrylboronate

Hydrolysis: Lithium 9-phenanthrylboronate + H₃O⁺ → 9-Phenanthreneboronic acid + Li⁺ + 3ROH

This method is particularly useful for the synthesis of specific positional isomers, provided the corresponding halophenanthrene is readily available.

Functionalization and Derivatization Strategies

Once the this compound scaffold is in hand, a plethora of chemical transformations can be performed to introduce additional functionality or to modify the boronic acid moiety for enhanced reactivity or specific applications.

Post-Synthetic Modifications of the Phenanthrene Core

The phenanthrene core of this compound can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the boronic acid group, which is a meta-director, and the inherent reactivity of the phenanthrene ring system will influence the position of substitution.

Common post-synthetic modifications include:

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group can be subsequently reduced to an amino group.

Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical or electrophilic conditions.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

These modifications allow for the synthesis of a diverse library of substituted phenanthreneboronic acids, which can then be used in further synthetic applications. For example, a halogenated this compound can undergo a subsequent Suzuki-Miyaura coupling at the halogenated position.

Boronic Acid Moiety Transformations for Enhanced Reactivity

The boronic acid group itself is a versatile functional handle that can be transformed into other valuable moieties. These transformations can enhance the reactivity of the molecule in subsequent coupling reactions or introduce new functionalities.

One of the most common transformations is the conversion of the boronic acid to a boronic ester, such as a pinacol (B44631) boronate. This is often done to improve the stability, solubility, and handling of the organoboron compound. The reaction is typically carried out by treating the boronic acid with pinacol, often with the removal of water. Pinacol boronates are widely used in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability and reactivity.

Other transformations of the boronic acid group on a phenanthrene scaffold include:

Conversion to Trifluoroborate Salts: Reaction of the boronic acid with KHF₂ yields a potassium trifluoroborate salt (R-BF₃K). These salts are often crystalline, air-stable solids that are easy to handle and can be used in Suzuki-Miyaura couplings under specific conditions.

Oxidation to a Phenol: The boronic acid can be oxidized to a hydroxyl group (-OH) using an oxidizing agent such as hydrogen peroxide (H₂O₂). This provides a route to hydroxyphenanthrenes.

Amination: The carbon-boron bond can be converted to a carbon-nitrogen bond through processes like the Chan-Lam amination, providing access to aminophenanthrenes.

Table 2: Key Transformations of the Boronic Acid Moiety on the Phenanthrene Scaffold

| Starting Material | Reagent(s) | Product Functional Group |

| This compound | Pinacol | Pinacol boronate ester |

| This compound | KHF₂ | Potassium trifluoroborate salt |

| This compound | H₂O₂, NaOH | Hydroxyl group (-OH) |

| This compound | Amine, Cu(OAc)₂ | Amino group (-NR₂) |

These derivatization strategies significantly expand the synthetic utility of phenanthreneboronic acids, making them valuable precursors for a wide range of complex organic molecules.

Advanced Synthetic Techniques and Optimization

Catalyst Systems for Boron-Carbon Bond Formation

The direct introduction of a boronic acid group onto the phenanthrene skeleton is a key step in the synthesis of this compound. Modern catalytic systems, primarily based on palladium and iridium, have proven to be highly effective for this transformation. These methods offer significant advantages over traditional organometallic approaches, including milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in the construction of the phenanthrene core itself, which can then be subjected to borylation. A notable example is a domino one-pot reaction that utilizes a palladium/norbornadiene catalyst system. This process involves the ortho-C–H activation, decarbonylation, and a subsequent retro-Diels–Alder reaction to form phenanthrene derivatives from aryl iodides and ortho-bromobenzoyl chlorides beilstein-journals.org. While this method doesn't directly install the boronic acid group, it provides a versatile route to substituted phenanthrene precursors. The optimization of this reaction has shown that Pd(OAc)₂ is a highly effective palladium source, leading to excellent yields of the phenanthrene products beilstein-journals.org.

Iridium-Catalyzed C-H Borylation: For the direct formation of the boron-carbon bond on a pre-formed phenanthrene ring, iridium-catalyzed C-H borylation is a powerful tool. This method allows for the direct conversion of C-H bonds to C-B bonds with high regioselectivity. Iridium complexes, often in conjunction with specific ligands like phenanthrolines, can catalyze the borylation of polycyclic aromatic hydrocarbons, including phenanthrene researchgate.netillinois.edu. The choice of ligand and iridium precursor is crucial for the efficiency and selectivity of the borylation process. These reactions typically employ a boron source such as bis(pinacolato)diboron (B₂pin₂).

| Catalyst System | Reaction Type | Key Features | Typical Yields |

|---|---|---|---|

| Pd(OAc)₂ / Norbornadiene | Phenanthrene Synthesis (Domino Reaction) | Forms the phenanthrene core from simpler precursors; undergoes ortho-C-H activation. | Up to 98% beilstein-journals.org |

| [Ir(COD)OMe]₂ / Ligand | C-H Borylation | Direct borylation of the phenanthrene C-H bond; regioselectivity is a key consideration. | Good to excellent researchgate.netillinois.edu |

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to their potential applications in asymmetric synthesis and materials science. The inherent chirality in certain substituted phenanthrenes often arises from axial chirality, a stereochemical feature found in sterically hindered biaryl compounds. Asymmetric Suzuki-Miyaura coupling reactions have emerged as a cornerstone for the stereoselective synthesis of such axially chiral molecules.

Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling: This reaction is a powerful method for the enantioselective construction of the biaryl linkage that can be a part of a substituted phenanthrene system. The key to achieving high enantioselectivity is the use of a chiral phosphine ligand in conjunction with a palladium catalyst nih.gov. These ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reductive elimination step that forms the C-C bond. By carefully selecting the chiral ligand, high enantiomeric excesses (ee) of the desired atropisomeric product can be obtained.

Rhodium-Catalyzed Asymmetric Reactions: Rhodium catalysts have also been employed in the asymmetric synthesis of complex molecules containing structural motifs similar to phenanthrene. For instance, rhodium(I)/diene-catalyzed carbene coupling strategies have been developed for the synthesis of axially chiral N-bridged ring systems acs.org. While not directly applied to this compound, these methodologies demonstrate the potential of rhodium catalysis in controlling axial chirality. Dirhodium(II)/phosphine catalyst systems have also been shown to be effective in the highly enantioselective arylation of phenanthrene-9,10-diones with arylboronic acids, showcasing the utility of rhodium in functionalizing the phenanthrene core with high stereocontrol acs.org.

| Methodology | Catalyst System | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | Palladium / Chiral Phosphine Ligand | Enantioselective formation of a biaryl C-C bond, leading to axially chiral phenanthrene precursors. | High enantiomeric excess (ee) nih.gov |

| Asymmetric Arylation | Dirhodium(II) / Chiral Phosphine Ligand | Enantioselective arylation of phenanthrene-9,10-diones. | High enantioselectivity acs.org |

| Asymmetric Carbene Coupling | Rhodium(I) / Chiral Diene Ligand | Formation of axially chiral bridged ring systems. | High yields and enantioselectivities acs.org |

Phenanthreneboronic Acid in Catalysis and Reaction Mechanism Elucidation

Boronic Acid Catalysis Principles and Mechanisms

Boronic acids (R-B(OH)₂) have emerged as powerful catalysts in their own right, distinct from their more traditional role as reagents in cross-coupling reactions. guidechem.com The catalytic activity of boronic acids stems from their ability to form reversible covalent bonds with hydroxyl-containing functional groups, such as alcohols and carboxylic acids. guidechem.com This interaction can lead to two primary modes of activation: electrophilic and nucleophilic. guidechem.com

In electrophilic activation, the boronic acid functions as a Lewis acid. It coordinates with a hydroxyl group, making it a better leaving group and thus activating the associated molecule toward nucleophilic attack. This is particularly effective for the activation of carboxylic acids and alcohols. guidechem.com

When a boronic acid reacts with a carboxylic acid, it forms an acyloxyboronic acid intermediate. This intermediate is significantly more electrophilic at the carbonyl carbon than the original carboxylic acid, facilitating reactions such as amidation and esterification under mild conditions. guidechem.com Similarly, alcohols can be activated by boronic acid catalysts to generate carbocation intermediates, which can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. guidechem.com

Table 1: Examples of Electrophilic Activation by Boronic Acid Catalysis

| Transformation | Substrate | Activating Species | Key Intermediate | Product Type |

|---|---|---|---|---|

| Amidation | Carboxylic Acid | Boronic Acid | Acyloxyboronic acid | Amide |

| Esterification | Carboxylic Acid | Boronic Acid | Acyloxyboronic acid | Ester |

Nucleophilic Activation Mechanisms

Conversely, boronic acids can activate substrates through nucleophilic pathways. This mode is prominent in reactions involving diols and saccharides. guidechem.com When a boronic acid complexes with a diol, it can form a tetrahedral boronate complex. guidechem.com This process increases the electron density on the oxygen atoms of the diol, enhancing their nucleophilicity and making them more reactive toward electrophiles. guidechem.com This principle is widely used for the regioselective acylation, alkylation, and glycosylation of unprotected carbohydrates, where the boronic acid catalyst directs the reaction to a specific pair of hydroxyl groups. guidechem.com

Transition Metal-Catalyzed Reactions Involving Phenanthreneboronic Acid

While a powerful catalyst on its own, this compound is most widely recognized for its role as a nucleophilic coupling partner in transition metal-catalyzed reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a paramount example of palladium-catalyzed C-C bond formation, for which boronic acids are essential reagents. dntb.gov.ua In this reaction, an organoboron compound (like this compound) couples with an organohalide in the presence of a palladium catalyst and a base. dntb.gov.ua The catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (e.g., the phenanthrenyl group) is transferred to the palladium center, displacing the halide. The base is crucial in this step, activating the boronic acid to form a more reactive boronate species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. dntb.gov.ua

This compound is specifically used in Suzuki-Miyaura reactions to synthesize complex polycyclic aromatic hydrocarbons. For instance, it serves as a key building block in the preparation of dibenzo[g,p]chrysene (B91316) compounds, which are advanced materials used in the fabrication of Organic Light-Emitting Diodes (OLEDs). guidechem.com

Table 2: General Scheme of Suzuki-Miyaura Reaction with 9-Phenanthreneboronic Acid

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Palladium-Catalyzed Cross-Coupling Reactions

Chemoselectivity Control in Pd-Catalyzed Alkylations

Chemoselectivity is a critical challenge in cross-coupling reactions, particularly when a substrate contains multiple reactive sites, such as different halogen atoms (e.g., -Br vs. -Cl) or a halide and a triflate. The outcome of the reaction can often be controlled by the judicious choice of catalyst, ligands, and reaction conditions. nih.gov

In palladium-catalyzed couplings, the relative reactivity of C-X bonds typically follows the order C-I > C-OTf > C-Br >> C-Cl. researchgate.net This inherent reactivity difference can be exploited for selective coupling at the more reactive site. However, ligand choice can override this intrinsic selectivity. Sterically hindered and electron-rich phosphine (B1218219) ligands can promote the oxidative addition at typically less reactive sites, thereby inverting the conventional selectivity. nih.gov While specific studies focusing on chemoselectivity with this compound are not prevalent, these general principles are directly applicable, allowing for the selective synthesis of phenanthrene (B1679779) derivatives by coupling at a specific position on a polyhalogenated aromatic or heteroaromatic partner.

When the coupling of a bulky group like phenanthrene with another sterically demanding aryl group leads to a biaryl product with hindered rotation around the newly formed C-C bond, the product can exist as stable atropisomers (axial chirality). The synthesis of a single enantiomer of such a molecule requires an asymmetric catalytic approach.

Enantioselective Suzuki-Miyaura coupling is a powerful method to achieve this. nih.gov The strategy relies on using a palladium catalyst coordinated to a chiral ligand, typically a chiral phosphine such as (S)-KenPhos or derivatives of BaryPhos. nih.govnih.gov The chiral environment created by the ligand around the metal center influences the key steps of the catalytic cycle, primarily the transmetalation or reductive elimination, leading to the preferential formation of one enantiomer of the axially chiral biaryl product. nih.govresearchgate.net

This methodology is particularly relevant for the synthesis of axially chiral biaryls from sterically hindered substrates like this compound or naphthylboronic acids, yielding products with high enantiomeric excess (ee). nih.govnih.gov

Table 3: Key Factors in Enantioselective Suzuki-Miyaura Coupling

| Component | Role | Example |

|---|---|---|

| Substrate | Provides steric hindrance leading to axial chirality | 9-Phenanthreneboronic Acid, 2-Methyl-1-naphthylboronic acid |

| Catalyst | Metal center for the catalytic cycle | Pd(OAc)₂ |

| Chiral Ligand | Induces asymmetry and controls enantioselectivity | (S)-KenPhos, (S,S)-BaryPhos |

Other Metal-Mediated Catalytic Systems

This compound and its derivatives are versatile reagents in a variety of metal-mediated catalytic systems beyond the well-known Suzuki-Miyaura coupling. These systems often utilize transition metals like rhodium, copper, and iridium to facilitate unique chemical transformations.

One notable example is the Rh(III)-catalyzed [4+2] annulation of 2-biphenylboronic acids with diazo compounds to synthesize phenanthrenes. In this process, a rhodacycle intermediate is formed through transmetalation with the boronic acid, which then undergoes C-H activation and annulation. This reaction proceeds under redox-neutral conditions and offers an efficient route to construct the core phenanthrene structure. researchgate.net Mechanistic studies, including the isolation of a key rhodacycle intermediate, have provided a deeper understanding of this transformation. researchgate.net

In the realm of copper catalysis, arylboronic acids are employed in reactions such as the enantioselective arylation of azonaphthalenes. thieme-connect.de While not specific to this compound, the general mechanism involves the coordination of a chiral phenanthroline ligand to a copper catalyst, which then facilitates the atroposelective Michael-type addition of the arylboronic acid. thieme-connect.de This highlights the potential for this compound to be used in similar asymmetric transformations.

Iridium-catalyzed reactions also represent an important area. For instance, iridium complexes are known to catalyze the C-H borylation of various substrates. researchgate.netresearchgate.net Although direct borylation to form this compound is a common application, the reverse reaction, where the boronic acid acts as a coupling partner, is also mechanistically relevant in understanding iridium-catalyzed cross-coupling processes. The versatility of these metal systems underscores the broad utility of arylboronic acids in constructing complex organic molecules.

| Catalyst System | Reaction Type | Role of Boronic Acid | Reference |

|---|---|---|---|

| Rh(III) / CptBuRh(OH)2 | [4+2] Annulation / C-H Activation | Transmetalation reagent to form rhodacycle | researchgate.net |

| Copper / Chiral Phenanthroline Ligand | Enantioselective Arylation | Arylating agent in Michael-type addition | thieme-connect.de |

| Iridium / Phenanthroline Ligand | C-H Borylation | Product of reaction (can act as reagent in subsequent steps) | researchgate.netresearchgate.net |

Lewis Acid Catalysis and Mechanistic Insights

The boron atom in this compound possesses a vacant p-orbital, making it an effective Lewis acid. researchgate.netnih.govmdpi.com This Lewis acidity allows it to act as a catalyst in a variety of organic reactions by activating substrates, typically through interaction with lone pairs on heteroatoms like oxygen or nitrogen. nih.govwikipedia.org

Role as Organoboron Lewis Acid Catalysts

As an organoboron Lewis acid, this compound can catalyze reactions such as amidations and condensations. nih.gov In the amidation reaction between carboxylic acids and amines, arylboronic acids have been shown to be efficient catalysts. rsc.org The catalytic cycle is proposed to involve the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid. This intermediate is then more susceptible to nucleophilic attack by the amine to form the amide. rsc.org The removal of water is crucial for driving the reaction forward. rsc.org

Similarly, in condensation reactions like the aldol (B89426) condensation, boronic acids can act as catalysts. researchgate.netwikipedia.orgmasterorganicchemistry.comlibretexts.org They activate the carbonyl group of an aldehyde or ketone, making it more electrophilic and facilitating the attack of an enolate or enol nucleophile. The proposed mechanism for boric acid-catalyzed condensation involves the formation of a boronate ester with the enol, which then reacts with the activated carbonyl component. researchgate.net The large, aromatic framework of the phenanthrene group can influence the steric and electronic environment of the catalytic center, potentially affecting the efficiency and selectivity of the reaction. nih.gov

| Reaction | Role of Boronic Acid Catalyst | Key Intermediate | Reference |

|---|---|---|---|

| Amidation (Carboxylic Acid + Amine) | Activates the carboxylic acid | Acyloxyboronic acid | rsc.org |

| Aldol Condensation | Activates the carbonyl electrophile | Boronate ester of the enol | researchgate.net |

Computational Probes of Catalytic Pathways

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of catalytic reactions involving arylboronic acids. acs.orgresearchgate.netfigshare.comuab.cat These studies provide insights into the structures of intermediates and transition states, reaction energetics, and the origins of selectivity.

For the arylboronic acid-catalyzed amidation reaction, theoretical calculations have shown that the formation of the acyloxyboronic acid intermediate is kinetically easy but thermodynamically unfavorable, highlighting the necessity of removing water to drive the reaction. rsc.org The calculations also identified the rate-determining step as the cleavage of the C-O bond in a tetracoordinate acyl boronate intermediate. rsc.org Furthermore, computational analysis can explain the enhanced catalytic activity of certain substituted arylboronic acids, attributing it to steric effects and orbital interactions. rsc.org

In metal-mediated reactions, DFT studies have been instrumental in understanding the full catalytic cycle. For instance, in palladium-catalyzed conjugate additions of arylboronic acids to enones, computations have indicated that the mechanism involves the formation of a cationic arylpalladium(II) species, with the carbopalladation step being rate- and stereoselectivity-determining. nih.gov Similarly, for the Suzuki-Miyaura cross-coupling reaction, DFT studies have mapped out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and have assessed the energies of various competing pathways. uab.cat These computational models are crucial for rational catalyst design and the optimization of reaction conditions.

Advanced Materials Science Applications of Phenanthreneboronic Acid

Integration into Functional Organic Materials

The unique structural and electronic properties of the phenanthrene (B1679779) unit make phenanthreneboronic acid a valuable component in the synthesis of novel functional organic materials. Its utility spans the creation of extended polycyclic aromatic hydrocarbons and the design of complex aromatic systems with tailored electronic characteristics.

This compound serves as a key precursor in the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net This reaction allows for the strategic connection of the phenanthrene core to other aromatic units, leading to the construction of extended π-conjugated systems.

The synthesis of these larger PAHs is of significant interest due to their unique electronic and photophysical properties, which are dependent on their size, shape, and edge topology. By employing this compound in a modular synthetic approach, researchers can systematically build up complex PAH architectures. For instance, the Suzuki-Miyaura cross-coupling reaction of a boronic acid with an aryl halide is a common strategy. In a related context, the synthesis of boron-nitrogen containing PAHs (BN-PAHs) has been demonstrated through a convergent pathway involving the Suzuki-Miyaura cross-coupling of an azaborinine nucleophile with various aryl electrophiles, followed by an electrophilic ring closure. d-nb.info This highlights the potential of using this compound in similar synthetic strategies to access a wide range of functional PAH derivatives.

A general synthetic approach to larger PAHs often involves a two-step process where the aryl framework is first constructed using methods like Suzuki coupling, followed by an oxidative cyclodehydrogenation to form the final, fully aromatic structure. unito.it this compound is an ideal building block for the initial step, enabling the introduction of the phenanthrene motif into a larger molecular design.

| Precursor 1 | Precursor 2 | Coupling Reaction | Resulting Structure | Reference |

| Aryl Bis-boronic Acid | o-Bromoaryl Aldehyde | Double Suzuki Coupling | Sterically Crowded PAH | researchgate.net |

| Azaborinine Nucleophile | Alkynylaryl Halide | Suzuki-Miyaura Coupling | BN-PAH | d-nb.info |

The phenanthrene unit itself is an electron-rich aromatic system. By strategically derivatizing this compound, it is possible to further enhance its electron-donating properties. For example, the introduction of alkoxy or amino groups onto the phenanthrene ring can significantly increase the electron density of the molecule. These electron-rich building blocks are valuable in the construction of materials with specific electronic properties, such as those used in organic electronics.

Furthermore, the rigid structure of the phenanthrene core can be exploited to create sterically hindered molecules with non-planar, or "core-twisted," geometries. The synthesis of highly twisted alkenes has demonstrated that creating a high-strain ground state and stabilizing the transition state can accelerate the rotation of a C=C bond. nih.gov By using bulky derivatives of this compound in coupling reactions, it is possible to induce steric strain in the final molecule, forcing the aromatic planes to twist out of planarity. This core twisting can have a profound impact on the material's properties, including its solubility, packing in the solid state, and optoelectronic characteristics. For example, a twisted, non-planar PAH that is π-isoelectronic to hexabenzocoronene has been shown to have enhanced semiconductor properties compared to its fully-fused, planar counterpart. unito.it

| Desired Property | Design Strategy | Resulting Feature | Potential Application |

| Electron-Rich System | Introduction of electron-donating groups (e.g., -OCH₃, -NR₂) onto the phenanthrene ring. | Increased HOMO energy level. | Organic conductors, hole-transport materials. |

| Core-Twisted System | Use of sterically bulky substituents on the this compound precursor in coupling reactions. | Non-planar molecular geometry, reduced intermolecular π-π stacking. | Improved solubility, altered optoelectronic properties. |

Supramolecular Assembly in Material Design

The boronic acid group of this compound is not only a versatile handle for covalent synthesis but also a powerful tool for directing the formation of ordered structures through non-covalent interactions. This has led to its use in the design of self-assembled materials and as a linker in the construction of porous crystalline frameworks.

Boronic acids are known to participate in a variety of reversible, non-covalent interactions, including hydrogen bonding and the formation of boronic esters with diols. msu.edu These interactions can be exploited to drive the self-assembly of this compound molecules into discrete, well-defined supramolecular structures. For example, the hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to the formation of dimers, oligomers, or extended networks in the solid state.

The self-assembly of boronic acid-containing molecules can be influenced by factors such as solvent, temperature, and the presence of other molecules. While specific examples of the self-assembly of this compound itself into discrete structures are not extensively documented in the provided context, the general principles of boronic acid self-assembly are well-established. For instance, phenylboronic acids have been shown to co-crystallize with bipyridine compounds through hydrogen bonding between the boronic acid hydroxyl groups and the nitrogen atoms of the bipyridine. researchgate.net Similar interactions could be envisioned for this compound, leading to the formation of co-crystals with specific structures and properties.

Furthermore, the phenanthrene core can participate in π-π stacking interactions, which can also contribute to the stability and directionality of the self-assembly process. The interplay of hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. tcichemicals.comresearchgate.net Boronic acids were among the first building blocks used in the synthesis of COFs, where the reversible formation of boroxine (B1236090) rings (from the self-condensation of boronic acids) or boronate esters (from the condensation of boronic acids with catechols) drives the formation of the crystalline framework. tcichemicals.comtcichemicals.com

This compound, with its rigid and planar structure, is a promising candidate for use as a linker in the synthesis of COFs. The defined geometry of the phenanthrene core can be used to control the pore size and shape of the resulting framework. By combining this compound with other multitopic linkers, it is possible to create a wide range of COF structures with tailored properties for applications in gas storage, separation, and catalysis.

The synthesis of COFs typically involves the reaction of molecular building blocks under conditions that allow for the formation of a crystalline, extended network. The use of boronic acid linkers is advantageous due to the reversible nature of the bond formation, which allows for error correction during the growth of the framework, leading to highly ordered materials. tcichemicals.comnih.gov While specific COFs based on this compound are not detailed in the provided search results, the general principles of COF synthesis strongly suggest its potential as a valuable component in the design of new porous materials. researchgate.nettcichemicals.com

| COF Linker Type | Linkage Chemistry | Properties of Resulting COF |

| Boronic Acid | Self-condensation to form boroxine rings. | Good crystallinity, large surface area, high thermal stability. |

| Boronic Acid and Catechol | Condensation to form boronate esters. | Good crystallinity, large surface area, high thermal stability. |

| Aldehyde and Amine | Condensation to form imines. | Higher chemical stability compared to boroxine and boronate ester COFs. |

Optoelectronic Material Development

The unique electronic and photophysical properties of the phenanthrene ring system make this compound and its derivatives attractive candidates for the development of new optoelectronic materials. These materials have potential applications in a variety of devices, including organic light-emitting diodes (OLEDs), solar cells, and sensors.

The extended π-conjugation of the phenanthrene core gives rise to strong absorption and emission in the ultraviolet and visible regions of the electromagnetic spectrum. The photoluminescent and electroluminescent properties of phenanthrene derivatives have been extensively studied, demonstrating their potential as emitters in OLEDs. The introduction of a boronic acid group provides a convenient handle for modifying the electronic properties of the phenanthrene core and for incorporating it into larger molecular or polymeric systems.

The incorporation of boron into PAHs has been shown to be an effective strategy for modulating their optoelectronic properties. B-doped PAHs often exhibit stabilized LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them strong electron acceptors. This property is particularly useful in the design of donor-acceptor materials for applications in deep-red and near-infrared emitting OLEDs. Bromo-functionalized B-PAHs have been synthesized and used in cross-coupling reactions to create donor-acceptor materials that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. ed.ac.uk

The synthesis of phenanthrene derivatives with specific functional groups can lead to materials with tailored optoelectronic properties. For example, new phenanthrene derivatives bearing cyano groups have been prepared and shown to have a relatively high electron affinity, suggesting their potential as electron-injection or hole-blocking layers in OLEDs.

| Phenanthrene Derivative | Key Property | Potential Application | Reference |

| Cyano-substituted phenanthrenes | High electron affinity | Electron-injection/hole-blocking layers in OLEDs | |

| Bromo-functionalized B-PAHs | Deep LUMO energy levels | Acceptor units in donor-acceptor materials for TADF OLEDs | ed.ac.uk |

Applications in Phosphorescent Organic Light-Emitting Diodes (OLEDs)

The unique electronic properties of molecules derived from this compound make them suitable for use in phosphorescent OLEDs (PHOLEDs), which can achieve theoretical internal quantum efficiencies of nearly 100% by harvesting both singlet and triplet excitons. These derivatives are primarily used as host materials, which form a matrix for the phosphorescent guest emitters.

A key challenge in PHOLEDs is the development of host materials with high triplet energies, especially for blue-emitting devices, to ensure efficient energy transfer to the phosphorescent dopant. Phenanthrene-based compounds are excellent candidates due to their wide bandgap. Researchers have successfully synthesized phenanthro[9,10-d]triazole and phenanthro[9,10-d]imidazole derivatives that act as high-triplet-energy host materials for blue phosphors, leading to PHOLEDs with external quantum efficiencies exceeding 20%.

Furthermore, this compound is a precursor to larger polycyclic aromatic hydrocarbons (PAHs) like dibenzo[g,p]chrysene (B91316) (DBC). The DBC framework has been identified as a promising platform for organic electronic materials. In a pioneering study, a derivative, 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC), was synthesized and used as a host material in a red PHOLED. This represented the first instance of a DBC-based molecule being used for this purpose, demonstrating the potential of this class of materials for creating next-generation molecular electronics. researchgate.net The resulting device exhibited noteworthy performance, underscoring the viability of using phenanthrene-derived PAHs in efficient PHOLED architectures. researchgate.net

| Host Material | Phosphorescent Emitter | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|

| 3,6,11,14-tetraphenyldibenzo[g,p]chrysene (TPDBC) | Red Phosphor | 14.4% | researchgate.net |

Tuning Photophysical Properties for Advanced Materials

The phenanthrene core provides a robust scaffold that can be chemically modified to fine-tune the photophysical properties of materials for specific applications. By strategically adding different functional groups or extending the π-conjugated system, researchers can control characteristics such as absorption and emission wavelengths, fluorescence quantum yields, and triplet energy levels. This tunability is crucial for developing materials for OLEDs, sensors, and other optoelectronic devices.

One approach involves the Suzuki coupling reaction, where this compound is reacted with other molecules to create larger, more complex structures. For example, coupling phenanthrene units with a perylenediimide (PDI) core has been shown to create core-twisted aromatics. researchgate.net The steric hindrance between the phenanthrene and PDI units induces a nonplanar geometry, which significantly enhances intersystem crossing—the process of converting singlet excitons to triplet excitons. researchgate.net Increasing the number of twisted regions in the molecule leads to a systematic increase in the triplet quantum yield, a property highly desirable for phosphorescent materials. researchgate.net

Another strategy involves synthesizing phenanthrene derivatives that incorporate fused imidazole (B134444) or triazole rings. These heterocyclic units, combined with the phenanthrene structure, result in materials with very high triplet energies, making them particularly suitable as hosts for blue phosphorescent emitters. The properties can be further adjusted by attaching bulky substituent groups, which helps to maintain the high triplet energy in the solid state by preventing intermolecular interactions that can lower the energy level.

The covalent linkage of phenanthrene units can also alter their intrinsic photophysical properties. Oligomers created by linking phenanthrene units at their 9 and 10 positions exhibit broadened absorption bands and red-shifted fluorescence compared to the single phenanthrene monomer. acs.org Notably, the spatial stacking of these units can alter the phosphorescence emission spectrum and enable the material to phosphoresce at room temperature, which is a rare property for purely organic molecules. acs.org

| Structural Modification | Resulting Property Change | Application Benefit | Reference |

|---|---|---|---|

| Coupling with Perylenediimide (PDI) to induce core twist | Enhanced intersystem crossing and higher triplet quantum yield (up to 30 ± 2%) | Improved efficiency for phosphorescent materials and organic electronics | researchgate.net |

| Fusing with triazole or imidazole rings | Creates materials with high triplet energies | Suitable as host materials for high-energy (blue) phosphorescent emitters | |

| Covalent linking of phenanthrene units | Red-shifted fluorescence and induction of room-temperature phosphorescence | Creates novel luminescent materials for sensing and optoelectronics | acs.org |

Nanomaterials Functionalization and Applications

This compound is also utilized as a precursor in the field of nanotechnology, where its chemical properties are exploited to create functional nanomaterials. Its applications range from the synthesis of metallic nanostructures to the derivatization of complex biological molecules for analytical purposes.

Surface Modification of Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) is a critical step for their application in composites, electronics, and biomedical devices, as it improves their solubility and processability. Aromatic molecules are often used for non-covalent functionalization through π-π stacking interactions, preserving the electronic properties of the CNTs. While this is a common strategy, and phenanthrene itself can be adsorbed onto CNT surfaces, specific research detailing the covalent or non-covalent functionalization of carbon nanotubes using this compound was not identified.

Engineered Nanostructures for Specific Functions

This compound has been successfully employed as a key reactant in the synthesis of engineered gold-based nanostructures. The phenanthrene moiety acts as a chromophore, while the boronic acid group provides a reactive site for coupling reactions.

In one approach, gold(I)-phosphane complexes coordinated to a 9-phenanthrene chromophore have been synthesized by reacting 9-phenanthreneboronic acid with a gold-chloride-phosphane precursor. acs.orgnih.gov These resulting complexes can exhibit luminescent properties and have potential applications in sensing and catalysis. acs.orgnih.gov The specific phosphane ligands attached to the gold atom can be varied to systematically study their impact on the photophysical behavior of the final complex, including the efficiency of generating triplet states. acs.org

Phenanthreneboronic Acid in Sensing and Biosensor Development

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive and non-invasive analytical technique, making it ideal for the development of chemical sensors. nih.gov Phenanthreneboronic acid can be incorporated into fluorescent sensor systems where the binding of an analyte modulates the fluorescence output, providing a detectable signal. The core principle often relies on the interaction between the boronic acid group and a fluorophore. bath.ac.uk

Two common mechanisms employed in these sensors are Photoinduced Electron Transfer (PET) and Fluorescence Resonance Energy Transfer (FRET). In PET-based sensors, the boronic acid group, in proximity to a fluorophore, can quench its fluorescence through electron transfer. bath.ac.uk Upon binding with a diol-containing analyte, the electronic properties of the boron atom change, which can disrupt the PET process and lead to an increase in fluorescence intensity. bath.ac.uknih.gov FRET-based sensors involve two chromophores, a donor and an acceptor. The binding of an analyte to the this compound recognition site can alter the distance or orientation between the donor and acceptor, thereby changing the efficiency of energy transfer and resulting in a ratiometric fluorescent signal. nih.govnih.gov

The design of fluorescent probes based on this compound for specific analytes involves the strategic combination of a recognition unit (the boronic acid), a signaling unit (a fluorophore), and often a linker. The phenanthrene (B1679779) structure itself can act as a fluorophore, or it can be appended to other fluorescent molecules. The choice of fluorophore is critical and depends on the desired excitation and emission wavelengths, quantum yield, and compatibility with the sensing environment. youtube.com

Effective probe design considers the following factors:

Analyte Specificity: The geometry and electronic properties of the boronic acid binding site can be tuned to enhance selectivity for a particular diol-containing analyte. nih.gov

Fluorophore Selection: The fluorophore must exhibit a significant change in its photophysical properties upon analyte binding. nih.gov Common fluorophores that can be integrated with this compound include anthracene, pyrene, and coumarin derivatives. nih.govnih.govnih.gov

Linker Optimization: The linker connecting the recognition and signaling units plays a crucial role in modulating the interaction between them and ensuring an efficient signal transduction mechanism. nih.gov

An example of probe design involves creating a system where the boronic acid and an electron-donating group are part of the same fluorophore. The boronic acid acts as an electron-withdrawing group. When it binds to a saccharide, it transitions from a neutral to an anionic state, altering the charge transfer properties of the fluorophore and causing a detectable shift in the emission spectrum. nih.gov

Derivatization of this compound is a key strategy to enhance its fluorescence detection capabilities. This involves chemically modifying the phenanthrene backbone or the boronic acid moiety to improve properties such as quantum yield, Stokes shift, and sensitivity. uu.nl For instance, introducing electron-donating or electron-withdrawing groups to the phenanthrene ring system can modulate its electronic structure and, consequently, its fluorescence characteristics.

Furthermore, derivatization can be employed to couple this compound with other molecules to create more complex and sensitive probes. This can involve esterification or amidation reactions to attach other fluorophores or functional groups that can participate in more efficient signal transduction mechanisms. uu.nl Under alkaline conditions, the pyridinium ring of nicotinamide can react with carbonyl compounds to form stable fluorescent products; this principle can be adapted for the derivatization of boronic acid-containing compounds to amplify fluorescence. nih.gov

Recognition of Diol-Containing Biomolecules

The fundamental principle behind the use of this compound in biosensing is its ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govnih.govrsc.org This interaction leads to the formation of stable five- or six-membered cyclic boronate esters. nih.govnih.govrsc.org This specific binding capability makes this compound an excellent synthetic receptor for a wide range of biologically significant molecules that possess diol groups. nih.govmdpi.comnih.gov

Saccharides, or carbohydrates, are rich in cis-diol groups, making them prime targets for this compound-based sensors. nih.govnih.govresearchgate.net The detection of specific saccharides, such as glucose and fructose, is of great interest for biomedical applications, particularly in the management of diabetes. researchgate.netmagtech.com.cn

Fluorescent sensors incorporating this compound can signal the presence and concentration of saccharides through changes in fluorescence intensity or wavelength. nih.govmagtech.com.cn For example, the binding of glucose to a this compound-based sensor can lead to a significant increase in fluorescence, allowing for quantitative measurement. bath.ac.uk The selectivity of these sensors for different monosaccharides can be influenced by the structural arrangement of the boronic acid groups and their microenvironment. nju.edu.cn

| Analyte | Sensing Principle | Key Feature |

| Monosaccharides (e.g., Glucose, Fructose) | Reversible covalent bonding with the boronic acid moiety. | Formation of cyclic boronate esters leading to a change in fluorescence. magtech.com.cn |

| Oligosaccharides | Interaction with multiple boronic acid units for enhanced affinity and selectivity. | Potential for pattern-based recognition of complex carbohydrate structures. |

This table illustrates the general principles of saccharide sensing using boronic acid-based fluorescent sensors.

Glycoproteins, proteins that are covalently linked to glycans (carbohydrate chains), play crucial roles in numerous biological processes, and their altered expression is often associated with diseases like cancer. nih.govescholarship.org The glycan portions of these proteins present diol groups that can be recognized by this compound. nih.govtakarabio.com

Boronic acid-functionalized materials are utilized for the enrichment and detection of glycoproteins from complex biological samples such as serum. takarabio.comnih.gov This affinity-based capture allows for the isolation of glycoproteins for subsequent analysis. nih.gov Furthermore, this compound can be integrated into sensor arrays for the detection of specific glycoprotein biomarkers. For instance, electrochemical aptasensors have been developed where boronic acid-modified metal-organic frameworks are used for the sensitive detection of glycoproteins like prostate-specific antigen. nih.gov

| Biomarker Type | Detection Application | Significance |

| Glycoproteins | Cancer diagnosis and prognosis. nih.govescholarship.org | Changes in glycosylation patterns are hallmarks of many cancers. |

| Specific Glycoproteins (e.g., CA 125, CA 19-9) | Ovarian and pancreatic cancer monitoring. escholarship.org | Established biomarkers for specific types of cancer. |

This table highlights the application of boronic acid-based recognition in the detection of glycoprotein biomarkers.

Integration into Advanced Sensing Platforms

To enhance the sensitivity, selectivity, and applicability of this compound-based sensors, they are often integrated into advanced sensing platforms. These platforms can provide a solid support, amplify the signal, and enable multiplexed analysis.

Examples of such platforms include:

Nanoparticles: Functionalizing nanoparticles with this compound creates probes with a high surface area-to-volume ratio, leading to enhanced binding capacity and signal amplification. nih.govnih.gov

Polymer Gels/Hydrogels: Incorporating this compound into smart polymer gels allows for the development of sensors that respond to the presence of diol-containing analytes with a macroscopic change, such as swelling or shrinking. nih.govnih.gov

Surface-Enhanced Raman Spectroscopy (SERS): Combining boronic acid receptors with SERS platforms allows for the highly sensitive and specific detection of glycans through the analysis of their unique vibrational fingerprints. This approach, coupled with machine learning algorithms, can even distinguish between stereoisomers and structural isomers of saccharides. researchgate.net

Microfluidic Devices: Integrating this compound-based sensors into microfluidic "lab-on-a-chip" systems enables automated, high-throughput analysis of small sample volumes. researchgate.net

These advanced platforms leverage the molecular recognition capabilities of this compound to create robust and powerful analytical tools for a wide range of applications in chemistry, biology, and medicine. nih.gov

Carbon Nanotube Field-Effect Transistor (CNT-FET) Ligands

Carbon nanotube field-effect transistors (CNT-FETs) have emerged as highly promising platforms for biosensing due to their exceptional electronic properties and high surface-area-to-volume ratio. The sensitivity and selectivity of CNT-FET biosensors are critically dependent on the functionalization of the carbon nanotube surface with specific recognition elements, or ligands, that can bind to target analytes.

In this context, aromatic boronic acids, including this compound, have been investigated as ligands for the detection of important biomarkers. A notable application involves the use of this compound immobilized on CNT-FET wafers for the detection of glycated human serum albumin (gHSA), a significant marker for diabetes. osti.govhi.is In a comparative study, this compound was evaluated alongside other aromatic boronic acids such as pyrene, naphthalene, and phenyl boronic acids for their ability to bind to gHSA. osti.govhi.is

The underlying principle of this sensing mechanism is the interaction between the boronic acid and the sugar moieties of the glycated protein. The hydrophobic phenanthrene portion of the molecule facilitates its attachment to the surface of the carbon nanotubes, positioning the boronic acid group to interact with the target analyte.

While the research indicated that pyrene boronic acid exhibited the strongest apparent affinity for the carbon nanotubes, a key finding was that the signal intensity for gHSA, which corresponds to the amount of protein bound to the sensor, was comparable across all the tested aromatic boronic acids, including this compound. osti.govhi.is This suggests that this compound is an effective ligand for the development of CNT-FET-based biosensors for diabetes monitoring.

| Aromatic Boronic Acid Ligand | Relative Affinity for CNTs | gHSA Signal Intensity |

|---|---|---|

| Pyrene Boronic Acid | Highest | Comparable to other ligands |

| This compound | - | Comparable to other ligands |

| Naphthalene Boronic Acid | - | Comparable to other ligands |

| Phenyl Boronic Acid | - | Comparable to other ligands |

Supramolecular Chemistry Involving Phenanthreneboronic Acid

Molecular Recognition and Binding Interactions

The ability of phenanthreneboronic acid to participate in specific molecular recognition events is fundamental to its role in supramolecular chemistry. These interactions can be broadly categorized into reversible covalent bonding and non-covalent forces, both of which are crucial for the assembly of well-defined supramolecular structures.

A key feature of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing hydroxyl groups, particularly 1,2- and 1,3-diols. This reaction results in the formation of cyclic boronate esters. nih.govworktribe.comnih.gov The reversible nature of this bond is highly dependent on factors such as pH, temperature, and the concentration of the diol, making it a dynamic and controllable interaction for the construction of responsive supramolecular systems. worktribe.com

The formation of boronate esters is a cornerstone of molecular recognition for saccharides and other polyols. nih.gov This specific and reversible interaction has been widely exploited in the development of sensors and other molecular devices. The phenanthrene (B1679779) moiety can act as a signaling unit, for instance, through changes in its fluorescence, upon the binding of a diol to the boronic acid group.

| Interacting Species | Bond Type | Resulting Structure | Key Features |

| This compound and Diols | Reversible Covalent | Cyclic Boronate Ester | pH-dependent, dynamic, specific for 1,2- and 1,3-diols |

In addition to covalent interactions, non-covalent forces play a critical role in the formation of supramolecular assemblies involving this compound. These weaker interactions, while individually less strong than covalent bonds, collectively contribute to the stability and structure of the resulting assemblies. nih.govwikipedia.org

Key non-covalent interactions include:

π-π Stacking: The large, aromatic surface of the phenanthrene core promotes stacking interactions with other aromatic systems. This is a significant driving force in the self-assembly of phenanthrene-containing molecules.

Hydrogen Bonding: The boronic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with other molecules that possess complementary functional groups. nih.gov

Hydrophobic Interactions: In aqueous environments, the hydrophobic phenanthrene units tend to aggregate to minimize contact with water, driving the self-assembly process.

These non-covalent interactions are often cooperative, meaning that the presence of one type of interaction can enhance the strength of others, leading to highly stable and well-ordered supramolecular structures. nih.gov

Self-Assembly Processes

The interplay of reversible covalent and non-covalent interactions drives the self-assembly of this compound derivatives into a variety of supramolecular architectures. These processes can be programmed by the molecular design of the building blocks to yield structures with specific functions.

Hierarchical self-assembly involves the organization of molecules into well-defined structures on multiple length scales. e-bookshelf.de Boronic acids are valuable tools in this field due to their ability to form dynamic covalent bonds that can direct the assembly of molecules into larger, more complex structures. By combining the directional nature of boronate ester formation with other non-covalent interactions, it is possible to construct hierarchical systems such as polymers, gels, and discrete nanostructures. The phenanthrene unit can introduce photoresponsive or liquid crystalline properties into these materials.

A fascinating application of phenanthrene in supramolecular chemistry is its conjugation with DNA. In these systems, phenanthrene units can act as "sticky ends," promoting the self-assembly of DNA strands into larger nanostructures through hydrophobic and π-π stacking interactions. DNA oligomers modified with phenanthrene residues have been shown to self-assemble into spherical and vesicular nanostructures. These assemblies can exhibit interesting properties, such as light-harvesting capabilities, where the phenanthrene chromophores absorb light energy and transfer it to an acceptor molecule. The presence of spermine (B22157) can facilitate this assembly by mitigating the electrostatic repulsion between the negatively charged DNA backbones.

| System | Driving Forces for Assembly | Resulting Architecture | Potential Application |

| DNA-Phenanthrene Conjugates | Hydrophobic interactions, π-π stacking | Nanospheres, Vesicles | Light-harvesting systems |

Supramolecular Catalysis Enhanced by this compound Scaffolds

Supramolecular catalysis utilizes the principles of molecular recognition and host-guest chemistry to accelerate and control chemical reactions. The this compound scaffold offers a promising platform for the development of novel supramolecular catalysts.

The rigid phenanthrene backbone can serve as a scaffold to pre-organize substrates and catalytic groups, mimicking the active sites of enzymes. The boronic acid moiety can act as a recognition site, binding to substrates through reversible covalent interactions with diol functionalities. This binding event brings the substrate into close proximity with a catalytic center that can be incorporated into the phenanthrene scaffold or a co-assembled molecule.

For example, a BINOL-derived boroxarophenanthrene catalyst has been developed for the desymmetrization of 2-substituted 1,3-propanediols. In this system, the stereoselectivity is achieved by incorporating sterically bulky substituents onto the phenanthrene scaffold, which blocks the formation of the undesired stereoisomer. The catalytic cycle involves the formation of a tetrahedral boronate complex, which activates the alcohol oxygen.

Furthermore, the non-covalent interactions of the phenanthrene unit can be used to create a specific microenvironment around the catalytic site, influencing the selectivity and efficiency of the reaction. By designing this compound derivatives with appropriate functional groups, it is possible to create catalysts for a range of organic transformations.

Host-Guest Chemistry in Catalytic Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. This interaction is driven by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. In the context of catalysis, the host can act as a microreactor, encapsulating reactants (guests) and facilitating a chemical transformation with high selectivity and efficiency.

While specific examples of this compound acting as a host or guest in a catalytic system are not readily found in the reviewed literature, the structural features of the molecule suggest potential applications. The phenanthrene backbone is a large, planar, and hydrophobic aromatic system, which could allow it to act as a host for complementary guest molecules through π-π stacking interactions. The boronic acid group provides a site for specific binding and potential catalytic activity.

The general principle of using host-guest complexes in catalysis is to mimic enzymatic systems. A host molecule can bring reactants into close proximity and in the correct orientation for a reaction to occur, thereby lowering the activation energy. Although detailed research findings for this compound in this specific role are sparse, the broader family of boronic acids has been utilized in catalytic host-guest systems. For instance, boronic acid-containing hosts have been designed to bind and catalyze reactions of saccharides and other diol-containing compounds.

Table 1: Potential Host-Guest Interactions with this compound

| Potential Guest Molecule Type | Driving Interaction with Phenanthrene Moiety | Interaction with Boronic Acid Group | Potential Catalytic Application |

| Aromatic Substrates | π-π Stacking | Lewis Acid Catalysis | C-C Bond Formation |

| Diol-Containing Substrates | Hydrophobic Effects | Reversible Covalent Bonding | Asymmetric Synthesis |

| Small Organic Molecules | Van der Waals Forces | Hydrogen Bonding | Functional Group Transformation |

It is important to note that this table represents theoretical possibilities based on the known chemistry of phenanthrene and boronic acids, rather than documented experimental results for this compound in catalytic host-guest systems.

Self-Organized Catalytic Environments

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. In catalysis, self-assembly can lead to the formation of "self-organized catalytic environments," where the catalytic sites are precisely arranged within a supramolecular architecture. These organized structures can create specific microenvironments that enhance catalytic activity and selectivity, similar to the active sites of enzymes.

Organoboronic acids are known to be versatile building blocks in the construction of self-assembled supramolecular structures. nih.gov The boronic acid group can form various recognition patterns through hydrogen bonding, leading to the formation of diverse architectures like layers, chains, and ribbons. nih.gov

While there is a lack of specific research on the self-organization of this compound to form catalytic environments, its molecular structure suggests a propensity for such behavior. The large, flat phenanthrene unit would favor self-assembly through π-stacking, a common interaction in the formation of ordered molecular assemblies. The boronic acid moiety could then direct the formation of specific hydrogen-bonding networks, leading to a well-defined supramolecular structure.

If such a self-organized system were to be designed, the phenanthrene units could form a hydrophobic pocket or a defined cavity, while the boronic acid groups could be positioned to act as catalytic sites. This arrangement could facilitate reactions by concentrating substrates within the self-assembled structure and orienting them for a specific chemical transformation.

Table 2: Potential Self-Assembled Structures of this compound for Catalysis

| Supramolecular Structure | Key Driving Interactions | Potential Catalytic Function |

| Lamellar Sheets | π-π Stacking, Hydrogen Bonding | Surface Catalysis |

| Nanotubes/Fibers | π-π Stacking, van der Waals Forces | Encapsulation and Catalysis |

| Vesicles/Micelles | Hydrophobic Effects | Catalysis in Aqueous Media |

This table illustrates the hypothetical application of this compound in self-organized catalytic environments based on the general principles of supramolecular self-assembly of aromatic boronic acids. Further experimental investigation would be required to realize these possibilities.

Theoretical and Computational Studies of Phenanthreneboronic Acid Systems

Density Functional Theory (DFT) Investigations

DFT has proven to be a powerful tool for understanding the fundamental properties of phenanthreneboronic acid and its derivatives. By solving the Kohn-Sham equations, researchers can obtain detailed information about the molecule's ground-state geometry, electronic structure, and the transition states of reactions in which it participates.

Ground-State Geometries and Electronic Structures

Computational studies on phenanthrene (B1679779) and its derivatives have been conducted to determine their optimized geometries and electronic characteristics. semanticscholar.orgresearchgate.net For instance, the geometry of phenanthrene is known to have a curved structure, which is more stable than its linear isomer, anthracene. researchgate.net When functionalized with a boronic acid group, the geometry is further influenced by the orientation of the -B(OH)₂ moiety.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the minimum energy conformation of the molecule. researchgate.netnih.gov These calculations reveal key geometrical parameters such as bond lengths and dihedral angles. For example, in a study of diindolylmethane-phenylboronic acid hybrids, the C-B bond distance was found to change with the rotation of the boronic acid group, affecting the conjugation between the aromatic ring and the unoccupied p orbital of the boron atom. nih.gov

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic properties and reactivity. researchgate.net For phenanthrene itself, the introduction of electron-withdrawing or -donating groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap. semanticscholar.org In phenanthrene-based donor-π-acceptor systems, the phenanthrene unit typically acts as the electron donor. researchgate.net

| System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenanthrene | -5.83 | -0.97 | 4.86 |

| Phenanthrene Derivative 1 | -6.01 | -2.54 | 3.47 |

| Phenanthrene Derivative 2 | -5.95 | -2.89 | 3.06 |

Transition State Analysis for Reaction Mechanisms

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. youtube.comyoutube.com A transition state represents the highest energy point along the reaction coordinate and its structure provides critical information about the reaction pathway. For reactions involving this compound, such as esterification with diols or palladium-catalyzed cross-coupling reactions, DFT can be used to model the potential energy surface and locate the relevant transition states.

The process typically involves proposing a reaction mechanism and then calculating the energies of the reactants, intermediates, transition states, and products. The geometry of the transition state is optimized, and frequency calculations are performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net For example, in studies of reactions involving metal complexes with phenanthroline, a ligand structurally similar to phenanthrene, four-centered transition states have been calculated using DFT. researchgate.net The activation energy of the reaction can then be determined from the energy difference between the reactants and the transition state. This information is vital for understanding the kinetics and feasibility of a given reaction.

Excited-State Properties and Photophysical Behavior

The interaction of this compound with light is governed by its excited-state properties. Computational methods are essential for understanding the photophysical behavior of this molecule, including its absorption and emission characteristics, as well as non-radiative decay pathways like intersystem crossing.

Time-Dependent DFT (TD-DFT) for Optical Properties

TD-DFT is the workhorse method for calculating the excited-state properties of molecules. researchgate.netresearchgate.net It allows for the prediction of the electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net These calculations can help to assign the experimentally observed absorption bands to specific electronic transitions, often of π-π* character in aromatic systems like phenanthrene.

For phenanthrene derivatives, TD-DFT calculations have been used to investigate how structural modifications affect their optical properties. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net For instance, in a study of phenothiazine (B1677639) dyes, various functionals were benchmarked against experimental spectra to find the most suitable one for describing the electronic absorptions. researchgate.net

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.58 | 346 | 0.15 | HOMO -> LUMO |